molecular formula C19H14ClFN4O5S B2671830 N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-6-fluorobenzamide CAS No. 851786-14-6

N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-6-fluorobenzamide

Katalognummer B2671830
CAS-Nummer: 851786-14-6
Molekulargewicht: 464.85
InChI-Schlüssel: ZGTKVZXWTJWQJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains several functional groups including a 1,3-benzodioxol group, an oxadiazole ring, and a sulfanyl group. These groups are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,3-benzodioxol group and the oxadiazole ring are aromatic, contributing to the compound’s stability .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the sulfanyl group, which can participate in various chemical reactions. The oxadiazole ring is also a site of potential reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and stability could be influenced by the presence and position of the various functional groups .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Research on derivatives of 1,3,4-oxadiazole, which share structural similarities with the compound , indicates significant biological activities, including anti-convulsant, anti-inflammatory, and potential anti-cancer effects. For instance, Bhat et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives exhibiting in vivo anti-convulsant and anti-inflammatory activities, supported by in silico molecular docking studies highlighting their potential as inhibitors of cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016). Such findings underscore the therapeutic potential of oxadiazole derivatives in pharmacological research.

Antimicrobial Applications

Derivatives containing the 1,3,4-oxadiazole moiety have been investigated for their antimicrobial properties. Desai et al. (2013) reported on the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activity against a range of bacterial and fungal strains. The presence of a fluorine atom was found to enhance antimicrobial efficacy, suggesting the role of halogenation in bioactivity enhancement (Desai et al., 2013).

Agricultural Applications

In the realm of agriculture, compounds featuring oxadiazole structures have been developed as herbicide and pesticide agents. Jiang et al. (2010) designed and synthesized benzothiazole analogues showing significant protoporphyrinogen oxidase inhibition, a target for herbicidal activity. One of the compounds demonstrated high effectiveness and broad spectrum postemergence herbicidal activity, indicating the potential of oxadiazole derivatives in agricultural chemical development (Jiang et al., 2010).

Zukünftige Richtungen

Further studies would be needed to fully characterize this compound, including its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. Additionally, biological testing could reveal potential applications in medicine or other fields .

Eigenschaften

IUPAC Name

N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4O5S/c20-11-2-1-3-12(21)17(11)18(27)22-7-16-24-25-19(30-16)31-8-15(26)23-10-4-5-13-14(6-10)29-9-28-13/h1-6H,7-9H2,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTKVZXWTJWQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-6-fluorobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.